(3-Chlorophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(piperidin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a 3-chlorophenyl group attached to a piperidin-1-yl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds or N-substituted piperidines.
Scientific Research Applications
Chemistry: (3-Chlorophenyl)(piperidin-1-yl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine moiety can enhance the compound’s ability to cross biological membranes, making it effective in targeting intracellular pathways.
Comparison with Similar Compounds
- (3-Bromo-5-chlorophenyl)(piperidin-1-yl)methanone
- (4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone
Comparison: (3-Chlorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to its brominated analog, it may exhibit different pharmacokinetic properties and biological activities. The methyl-substituted analog may have altered steric and electronic properties, affecting its chemical behavior and applications.
Properties
IUPAC Name |
(3-chlorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLBZXIQWMUMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.